![molecular formula C15H18N4O B5660481 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5660481.png)
4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
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Overview
Description
"4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol" is a compound that has been studied in various contexts due to its interesting chemical structure and properties. It is related to a class of compounds that often exhibit significant biological activities.
Synthesis Analysis
The synthesis of compounds related to "4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol" typically involves nucleophilic substitution reactions and other standard organic synthesis techniques. For example, Śladowska et al. (1996) described the synthesis of N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl (hydroxyalkyl)-3,4-pyridinedicarboximides, which are structurally similar (Śladowska et al., 1996).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a piperazine ring and a pyrimidinyl group. The exact geometry and electronic structure can be determined using spectroscopic methods and crystallography. For instance, Jin et al. (2001) analyzed the structure of a 2:1 complex of 4-methylphenol with piperazine, giving insights into the molecular interactions and conformation (Jin et al., 2001).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. Amani et al. (2012) studied the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives, revealing unique regioselectivity and the formation of highly conjugated bisindolyl-p-quinone derivatives (Amani et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, can be determined through various analytical techniques. The study by Jin et al. (2001) also provides insight into the physical properties of similar compounds in both solid and solution states (Jin et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are key to understanding the utility of these compounds in various applications. The works of Śladowska et al. (1996) and Amani et al. (2012) contribute to this understanding by providing detailed analyses of the reactivity and potential applications of these compounds (Śladowska et al., 1996); (Amani et al., 2012).
properties
IUPAC Name |
4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-14-4-2-13(3-5-14)12-18-8-10-19(11-9-18)15-16-6-1-7-17-15/h1-7,20H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYXOCHZQKQEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199031 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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